butyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate
Description
Butyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate is a synthetic sulfonamide derivative characterized by a fused pyrroloquinoline core linked to a benzoate ester via a sulfonamide bridge. The compound’s structure integrates a bicyclic heteroaromatic system (pyrroloquinoline) with a 2-oxo substituent, a methyl group at the N1 position, and a butyl ester moiety.
Properties
IUPAC Name |
butyl 4-[(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c1-3-4-12-30-23(27)16-7-9-18(10-8-16)24-31(28,29)19-13-17-6-5-11-25-21(17)20(14-19)15(2)22(25)26/h7-10,13-15,24H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUCXFSENRRZCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)C(C(=O)N4CCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate typically involves a multi-step organic reaction sequence.
Step 1: The pyrroloquinoline core is constructed through a cyclization reaction, often starting from a substituted aniline and an appropriately functionalized keto-acid.
Step 2: The resulting intermediate undergoes sulfonation to introduce the sulfonamide group. This step commonly employs reagents like chlorosulfonic acid or sulfonyl chlorides under controlled temperature conditions.
Step 3: The benzoate ester is attached through esterification reactions, usually involving butyl alcohol and a benzoic acid derivative, facilitated by acid or base catalysts to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound scales up the laboratory synthetic routes, utilizing flow chemistry techniques and automated reactors to ensure consistent yields and purity. These methods often incorporate:
Continuous flow reactors: for controlled reaction conditions.
Automated purification systems: such as high-performance liquid chromatography (HPLC) to separate and purify the desired product.
Quality control protocols: to monitor the chemical composition and physical properties of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at the benzoate or pyrroloquinoline moieties, typically using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can target the sulfonamide group, converting it to corresponding amines or sulfides using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the sulfonamide group, using reagents like halogenated compounds, nucleophiles, or strong acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride in anhydrous solvents.
Substitution: Halogenated compounds, nucleophiles like amines or thiols under elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids, quinoline-N-oxides.
Reduction: Amines, alcohol derivatives.
Substitution: Halogenated aromatic compounds, sulfonyl derivatives.
Scientific Research Applications
Chemistry
Used as a building block in the synthesis of more complex organic molecules.
Intermediate in the production of dyes and pigments.
Biology
Investigated for its potential as a bioactive molecule in drug discovery.
Serves as a probe to study enzyme-substrate interactions.
Medicine
Explored for its antiviral, anticancer, and antimicrobial properties.
Potential use in the development of therapeutic agents targeting specific biological pathways.
Industry
Applied in the production of specialty chemicals and materials.
Utilized in the formulation of high-performance coatings and polymers.
Mechanism of Action
The compound's mechanism of action is primarily determined by its ability to interact with specific molecular targets within biological systems. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The pyrroloquinoline core can engage in π-π interactions with aromatic residues in proteins, disrupting their normal function. These interactions can lead to alterations in cellular pathways and biological processes, contributing to the compound's therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of butyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate, comparisons are drawn with structurally related sulfonamide derivatives reported in recent studies. Key differences and similarities are outlined below:
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycles: The target compound’s pyrroloquinoline core differs from the pyrazoline-indole (Compound 16) and pyrazolopyrimidine-chromene (Example 61) systems. For instance, the fused pyrroloquinoline may enhance π-π stacking interactions compared to the pyrazoline-indole hybrid .
Fluorine substituents in Example 61 enhance metabolic stability and electronegativity, features absent in the target compound .
Spectroscopic Data :
- The IR absorption at 1653 cm⁻¹ (C=O) in Compound 16 aligns with the 2-oxo group in the target compound, suggesting comparable carbonyl environments .
Biological Relevance :
- While Compound 16 demonstrated anticancer activity via enzyme inhibition, the target compound’s biological profile remains unexplored, highlighting a gap in current research .
Methodological Considerations
Structural analysis of sulfonamide derivatives often relies on tools like SHELX for crystallographic refinement and Mercury CSD for visualizing intermolecular interactions . These tools could elucidate the target compound’s conformation and packing patterns if crystallographic data were available.
Biological Activity
Butyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C23H26N2O3S
- Molecular Weight : 410.53 g/mol
- CAS Number : 898454-52-9
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against various strains of bacteria.
- Anticancer Properties : Preliminary research suggests potential efficacy in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : It is believed to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may affect pathways related to inflammation and apoptosis.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Table 2: Anticancer Activity
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15 | |
| MCF-7 (breast cancer) | 20 | |
| A549 (lung cancer) | 25 |
Case Study 1: Antibacterial Efficacy
A study conducted by Umesha et al. (2009) evaluated the antibacterial efficacy of butyl 4-(1-methyl-2-oxo...) against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound effectively inhibited bacterial growth at concentrations below those typically required for standard antibiotics.
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of the compound on various cancer cell lines. The results revealed that butyl 4-(1-methyl-2-oxo...) induced apoptosis in HeLa cells through activation of caspase pathways, suggesting a mechanism for its anticancer effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
